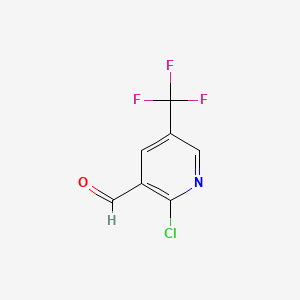

2-Chloro-5-(trifluoromethyl)nicotinaldehyde

Description

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJPRZOKABVBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676933 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934279-60-4 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)nicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)nicotinaldehyde, a halogenated and trifluoromethyl-substituted pyridine derivative, has emerged as a crucial building block in medicinal chemistry. Its unique electronic and steric properties make it a valuable synthon for the development of novel therapeutic agents. The presence of a chlorine atom at the 2-position, a trifluoromethyl group at the 5-position, and an aldehyde at the 3-position of the pyridine ring provides multiple reactive sites for chemical modification, enabling the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 934279-60-4 | [1], [2] |

| Molecular Formula | C₇H₃ClF₃NO | [1], [2] |

| Molecular Weight | 209.55 g/mol | [1], [2] |

| Physical State | Light yellow liquid | [3] |

| Purity | ≥95% to ≥97% | [1], [3] |

| Storage | 2-8 °C, stored under nitrogen | [1], [2] |

Computational Data:

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [1] |

| LogP | 2.5663 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis

The synthesis of this compound typically involves the oxidation of the corresponding alcohol, (2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanol. This precursor alcohol can be prepared from the reduction of 2-chloro-5-(trifluoromethyl)nicotinic acid.

Caption: Synthetic pathway to this compound.

A common synthetic approach is analogous to the preparation of 2-chloronicotinaldehyde, which involves a two-step process from the corresponding nicotinic acid.

Step 1: Reduction of 2-Chloro-5-(trifluoromethyl)nicotinic acid to (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

This reduction can be achieved using a suitable reducing agent. A patent for the synthesis of 2-chloronicotinaldehyde describes the use of sodium borohydride and boron trifluoride etherate.

Experimental Protocol (Adapted from a similar synthesis[4]):

-

In a four-necked flask, add sodium borohydride and tetrahydrofuran (THF).

-

Cool the mixture to a temperature between -10 °C and 0 °C.

-

Slowly add boron trifluoride etherate solution, maintaining the temperature below 10 °C.

-

After the addition is complete, add a solution of 2-chloro-5-(trifluoromethyl)nicotinic acid in THF, keeping the temperature below 30 °C.

-

Allow the reaction to proceed at room temperature for approximately 6 hours.

-

Quench the reaction with water and adjust the pH to 8-9 with a sodium hydroxide solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alcohol, which can be used in the next step without further purification.

Step 2: Oxidation of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol to this compound

The oxidation of the alcohol to the aldehyde can be carried out using various oxidizing agents. Activated manganese dioxide is a common and effective reagent for this transformation. The Swern oxidation is another viable method.

Experimental Protocol using Manganese Dioxide (Adapted from a similar synthesis[4]):

-

In a four-necked flask, add the crude (2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanol and a suitable solvent like dichloromethane.

-

Add activated manganese dioxide to the mixture.

-

Heat the reaction mixture to reflux for several hours (e.g., 3-5 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the manganese dioxide.

-

Concentrate the filtrate under reduced pressure.

-

Cool the residue to induce crystallization and obtain the solid this compound.

Alternative Oxidation Protocol: Swern Oxidation [5]

-

Prepare a solution of oxalyl chloride in dichloromethane at -78 °C.

-

Slowly add dimethyl sulfoxide (DMSO) and stir for one hour.

-

Add a solution of (2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanol in dichloromethane at -78 °C and stir for two hours.

-

Quench the reaction with triethylamine at -78 °C, followed by the addition of water.

-

Allow the reaction mixture to warm to room temperature and separate the layers.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the desired aldehyde.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the chloro substituent, and the trifluoromethyl group on the pyridine ring.

Caption: Key reactive sites and corresponding reactions of the molecule.

1. Reactions of the Aldehyde Group:

The aldehyde functionality is a versatile handle for a variety of chemical transformations. It readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols. It is also a key substrate for olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds.

2. Reactivity of the Chloro Group:

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols, to generate a diverse range of substituted pyridine derivatives. Furthermore, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-nitrogen bonds, respectively.

3. Influence of the Trifluoromethyl Group:

The strongly electron-withdrawing trifluoromethyl group at the 5-position significantly influences the reactivity of the pyridine ring. It enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. This electronic effect is beneficial for SNAr reactions at the 2-position.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors.[6] The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Role in the Synthesis of Kinase Inhibitors:

Kinase inhibitors are a major class of targeted cancer therapies. The pyrazolopyrimidine scaffold is a common core structure in many kinase inhibitors. This compound can serve as a key starting material for the construction of such scaffolds. The aldehyde group can be utilized to form the pyrimidine ring through condensation reactions with suitable amine-containing precursors. The chloro and trifluoromethyl groups can then be further functionalized to optimize the pharmacological properties of the final compound.

Safety and Handling

General Precautions (based on related compounds[7][8][9][10]):

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. In case of inadequate ventilation, wear respiratory protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage is at 2-8 °C under a nitrogen atmosphere.[1][2]

First Aid Measures (based on related compounds[7][10]):

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Spectroscopic Data

While specific NMR and mass spectrometry data for this compound were not found in the initial searches, data for the closely related compound 2-chloro-5-(trifluoromethyl)pyridine provides an expected pattern.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine ring. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the pyridine ring, the trifluoromethyl group (as a quartet due to C-F coupling), and the aldehyde carbonyl carbon at a downfield chemical shift (typically around 190 ppm).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (209.55 g/mol ), along with characteristic fragmentation patterns.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of reactive functional groups and the presence of the trifluoromethyl moiety provides chemists with a powerful tool for the synthesis of novel and diverse molecular architectures. The synthetic routes to this compound are accessible, and its reactivity is well-defined, making it an attractive starting material for the development of new therapeutic agents, particularly in the area of kinase inhibitors. As with any chemical, proper safety precautions should be taken during its handling and use. This technical guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

- Capot Chemical. MSDS of 2-Chloro-5-(trifluoromethyl)benzaldehyde. [Link]

- Sokolenko, T. M.; Yagupolskii, Yu. L. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry2024, 22 (1), 22–30.

- Google Patents. CN104478795A - Preparation method of 2-chloro nicotinaldehyde.

- Gebhardt, J., et al. High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of combined data interpretation for the analysis of marine dissolved organic matter. Biogeosciences2013, 10, 3247–3260.

- Fallah, E., et al. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry2021, 64 (20), 14931-15011.

- Google Patents.

- Zhang, X., et al. Deoxytrifluoromethylation of Alcohols. Angewandte Chemie International Edition2022, 61 (33), e202205561.

- Organic Synthesis.

- Hiebel, M.-A., et al.

- Schade, D. Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth Factor. [Link]

- Kautiainen, A., et al. Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs. Chemical Research in Toxicology1994, 7 (5), 670-677.

- Djukanovic, D., et al. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development2023, 27 (10), 1845-1853.

- Crash Course. Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. [Link]

- Wang, Y., et al. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy2016, 10, 1761-1773.

- Arshad, M. F., et al. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research2014, 6 (3), 193-196.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

physicochemical properties of 2-Chloro-5-(trifluoromethyl)nicotinaldehyde

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)nicotinaldehyde

This guide provides a comprehensive overview of the physicochemical properties, analytical characterization, reactivity, and safe handling of this compound. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes technical data with practical insights to facilitate its effective use as a critical chemical intermediate.

Introduction: A Versatile Heterocyclic Building Block

This compound is a pharmacologically significant heterocyclic compound, essential in the development of novel enzyme modulators and other bioactive molecules. Its unique structure, featuring a pyridine ring substituted with a reactive aldehyde, a displaceable chlorine atom, and an electron-withdrawing trifluoromethyl group, makes it a highly valuable synthon. A thorough understanding of its physicochemical properties is paramount for its successful application in multi-step synthetic campaigns, enabling precise control over reaction conditions, purification strategies, and final product characterization. This guide delves into these core attributes, providing the foundational knowledge necessary for its manipulation in a research and development setting.

Chemical Identity and Molecular Structure

The precise identification of a chemical reagent is the bedrock of reproducible science. This compound is defined by the following identifiers and structural features.

-

IUPAC Name: 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde

-

Synonym(s): this compound

-

CAS Number: 934279-60-4[1]

-

Molecular Formula: C₇H₃ClF₃NO[1]

-

Molecular Weight: 209.55 g/mol [1]

The molecule's reactivity is dictated by its distinct functional groups: the electrophilic aldehyde carbon, the chloro-substituted pyridine ring which is susceptible to nucleophilic aromatic substitution, and the strongly electron-withdrawing trifluoromethyl group which influences the ring's electronics.

-

SMILES: O=CC1=C(Cl)N=CC(C(F)(F)F)=C1[1]

-

InChI Key: DSJPRZOKABVBLR-UHFFFAOYSA-N

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties, which are critical for predicting the compound's behavior in various solvents, its potential for crossing biological membranes, and its general handling and storage requirements.

| Property | Value | Source(s) |

| Molecular Weight | 209.55 g/mol | [1] |

| Physical Form | Liquid | |

| Purity (Typical) | ≥95% | [1] |

| LogP (octanol/water) | 2.5663 | [1] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

| Storage Temperature | 2-8 °C or 4°C, stored under nitrogen | [1] |

Analytical Characterization Workflow

Confirming the identity, purity, and structural integrity of this compound is essential before its use in any synthetic procedure. A multi-technique approach is recommended.

Caption: Standard analytical workflow for material verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are highly informative.

-

¹H NMR: The spectrum is expected to show distinct signals for the aldehydic proton and the two aromatic protons on the pyridine ring. The aldehydic proton (CHO) will appear as a singlet significantly downfield (typically δ 9.5-10.5 ppm). The two aromatic protons will appear as doublets, with their chemical shifts influenced by the adjacent chloro and trifluoromethyl substituents. Based on data for the related compound 2-Chloro-5-(trifluoromethyl)pyridine, these aromatic signals can be expected in the δ 7.5-8.7 ppm range.[2]

-

¹³C NMR: This technique will confirm the presence of all seven unique carbon atoms in the molecule, including the characteristic signals for the aldehyde carbonyl, the carbon bearing the CF₃ group (showing coupling to fluorine), and the four other carbons of the pyridine ring.

-

¹⁹F NMR: A single, sharp signal will confirm the presence of the CF₃ group.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Collect ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. Ensure sufficient scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals in the ¹H spectrum to confirm proton ratios.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide fragmentation data to support the structure. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also serves as a powerful tool for identifying trace impurities. The expected molecular ion peak [M]+ will correspond to the molecular weight of 209.55 g/mol , with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]+ peak at approximately one-third the intensity of the [M]+ peak).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and quantifying any impurities. A reverse-phase method is typically effective.

Protocol: HPLC Purity Determination

This protocol is adapted from standard methods for similar aromatic aldehydes.[3]

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic or gradient mobile phase using a mixture of acetonitrile (ACN) and water. A typical starting point is 60:40 (v/v) ACN:Water. For improved peak shape, 0.1% formic acid can be added to the mobile phase.[3]

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) where the chromophores of the molecule absorb.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to ensure the detector response is within the linear range.

-

Injection and Analysis: Inject 10 µL of the sample and run the analysis. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Reactivity, Stability, and Handling

Reactivity: The chemical behavior of this compound is governed by its functional groups. The aldehyde is a key reaction site for forming C-C bonds (e.g., Wittig, Grignard reactions) or C-N bonds (reductive amination). The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles (e.g., amines, alkoxides).

Stability and Storage: The compound should be stored in a tightly closed container under an inert atmosphere (nitrogen is recommended) at refrigerated temperatures (4°C) to prevent degradation.[1] Aldehydes can be susceptible to air oxidation, which would convert the aldehyde group to a carboxylic acid.

Safety and Hazard Management

This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

-

Acute Toxicity, Dermal (Category 2): H310 - Fatal in contact with skin.

-

Acute Toxicity, Inhalation (Category 1): H330 - Fatal if inhaled.

-

Skin Corrosion (Category 1B): H314 - Causes severe skin burns and eye damage.

-

Serious Eye Damage (Category 1): H319 - Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System): H335 - May cause respiratory irritation.[4]

-

Carcinogenicity (Category 2): H351 - Suspected of causing cancer.

-

Aquatic Hazard, Acute (Category 1): H400 - Very toxic to aquatic life.

Sources

Spectroscopic Characterization of 2-Chloro-5-(trifluoromethyl)nicotinaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-5-(trifluoromethyl)nicotinaldehyde, a key building block in the synthesis of novel agrochemicals and pharmaceuticals. As experimental spectra for this specific compound are not widely published, this document leverages empirical data from structurally analogous compounds and established spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural and electronic properties of this molecule.

Introduction to this compound

This compound, with the CAS number 934279-60-4, is a substituted pyridine derivative featuring a chlorine atom at the 2-position, a trifluoromethyl group at the 5-position, and an aldehyde functional group at the 3-position.[1] Its molecular formula is C₇H₃ClF₃NO, and it has a molecular weight of approximately 209.55 g/mol .[1] The unique substitution pattern of this molecule, combining electron-withdrawing groups (chloro and trifluoromethyl) and a reactive aldehyde moiety, makes it a valuable intermediate in organic synthesis. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of similar structures, such as 2-Chloro-5-(trifluoromethyl)pyridine, and the known effects of an aldehyde substituent on a pyridine ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a downfield signal for the aldehydic proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.2 - 8.4 | Doublet | ~2-3 |

| H-6 | ~8.8 - 9.0 | Doublet | ~2-3 |

| Aldehyde-H | ~10.0 - 10.5 | Singlet | - |

Causality of Predictions: The chemical shifts of the ring protons in the related compound, 2-Chloro-5-(trifluoromethyl)pyridine, provide a foundational reference.[2] The introduction of the electron-withdrawing aldehyde group at the 3-position is expected to deshield the adjacent H-4 proton, shifting it downfield. The H-6 proton, being further away, will be less affected but will still reside at a low field due to the cumulative electron-withdrawing nature of the substituents. The aldehydic proton is characteristically found at a very downfield position, typically above 10 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Cl) | ~150 - 155 |

| C-3 (C-CHO) | ~130 - 135 |

| C-4 | ~138 - 142 |

| C-5 (C-CF₃) | ~125 - 130 (quartet, J ≈ 35 Hz) |

| C-6 | ~152 - 156 |

| Aldehyde (C=O) | ~185 - 195 |

| CF₃ | ~120 - 125 (quartet, J ≈ 270 Hz) |

Causality of Predictions: The predicted chemical shifts are extrapolated from the known spectrum of 2-Chloro-5-(trifluoromethyl)pyridine and general substituent effects in pyridine systems.[2][3] The carbons directly attached to the electronegative chlorine (C-2) and the nitrogen atom (C-6) are expected to be significantly downfield. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms, as will the carbon to which it is attached (C-5), albeit with a smaller coupling constant. The aldehydic carbonyl carbon will be the most downfield signal.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra for a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should be free of interfering signals in the regions of interest. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30° pulse width, a spectral width of 220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the aldehyde group, the C-Cl bond, the C-F bonds, and the aromatic ring.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | 2850 - 2800 and 2750 - 2700 | Medium, two bands |

| Carbonyl (C=O) Stretch | 1710 - 1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1350 - 1100 | Strong, multiple bands |

| C-Cl Stretch | 800 - 600 | Strong |

Causality of Predictions: The presence of an aromatic aldehyde is indicated by the characteristic C=O stretch and the two weaker C-H stretching bands of the aldehyde group. The exact position of the C=O stretch is influenced by the electron-withdrawing substituents on the ring, which would likely shift it to a slightly lower wavenumber compared to an unsubstituted aromatic aldehyde. The strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The C-Cl stretch will appear in the fingerprint region at a lower wavenumber.

Experimental Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[4]

-

Background Collection: Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 209 and 211 | Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine. |

| [M-H]⁺ | 208 and 210 | Loss of the aldehydic hydrogen. |

| [M-CHO]⁺ | 180 and 182 | Loss of the formyl radical. |

| [M-Cl]⁺ | 174 | Loss of the chlorine atom. |

| [C₅H₂F₃N]⁺ | 146 | Fragment corresponding to the pyridine ring after loss of Cl and CHO. |

Causality of Predictions: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5] Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom from the aldehyde group, or the loss of the entire formyl radical. The loss of the chlorine atom is also a likely fragmentation pathway.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., HP-5ms) to separate the compound from any impurities.

-

A temperature program should be used to ensure good separation and peak shape. For example, an initial temperature of 50°C held for 1 minute, followed by a ramp to 320°C at 10°C/min.[6]

-

-

MS Detection:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

-

A detector records the abundance of each ion.

-

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Benzaldehyde, 2-chloro- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinaldehyde

Introduction

2-Chloro-5-(trifluoromethyl)nicotinaldehyde is a highly functionalized pyridine derivative of significant interest in the chemical, pharmaceutical, and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom at the 2-position, a trifluoromethyl group at the 5-position, and an aldehyde at the 3-position, makes it a valuable and versatile building block. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom profoundly influences the reactivity of the pyridine ring and the aldehyde, rendering it a key intermediate for the synthesis of complex molecules, including potent insecticides and novel pharmaceutical candidates.[1][2]

This guide provides a comprehensive overview of the synthetic strategies for this compound, grounded in established chemical principles and supported by authoritative literature. We will delve into the rationale behind synthetic choices, present detailed experimental protocols, and offer insights gleaned from practical application in the field.

Strategic Analysis of Synthetic Pathways

The synthesis of this target molecule is not a trivial one-step process. A successful strategy hinges on the careful and sequential installation of the three distinct functional groups onto the pyridine core. Two primary retrosynthetic approaches are considered:

-

Late-Stage Formylation: This strategy focuses on first constructing the stable 2-chloro-5-(trifluoromethyl)pyridine core, a well-established industrial intermediate.[1] The final, and most delicate, step is the introduction of the aldehyde group at the 3-position.

-

Functional Group Interconversion: This approach begins with a precursor already possessing a carbon-based functional group at the 3-position (e.g., a carboxylic acid or methyl group), which is then converted to the target aldehyde in the final steps of the synthesis.

This guide will focus on a robust and adaptable pathway that combines elements of both strategies, beginning with the synthesis of a key nicotinic acid precursor followed by a two-step reduction-oxidation sequence. This method offers high levels of control and is analogous to proven syntheses for similar halogenated nicotinaldehydes.[3]

Primary Synthetic Route: From Nicotinic Acid Precursor

This recommended pathway involves the synthesis of 2-chloro-5-(trifluoromethyl)nicotinic acid, followed by its reduction to the corresponding alcohol and subsequent selective oxidation to the desired aldehyde.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde () for sale [vulcanchem.com]

- 3. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

Strategic Synthesis of Trifluoromethylpyridines: A Guide to Core Intermediates and Reaction Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethylpyridine Moiety as a Privileged Scaffold

The incorporation of a trifluoromethyl (CF₃) group into a pyridine ring creates a molecular scaffold of profound importance in modern chemistry. Trifluoromethylpyridines (TFMPs) are central to a vast array of commercial products, particularly in the agrochemical and pharmaceutical sectors.[1][2] The unique physicochemical properties conferred by the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—dramatically influence a molecule's biological activity, bioavailability, and binding affinity.[3][4] Consequently, the efficient and strategic synthesis of TFMPs is a critical endeavor for discovery chemists and process development scientists alike.

This guide provides an in-depth analysis of the three primary synthetic paradigms for constructing TFMPs, focusing on the pivotal role of key chemical intermediates. We will dissect the causality behind established experimental protocols, offering field-proven insights into why specific choices are made, thereby providing a self-validating system of logic for each methodology.

Core Synthetic Strategies: An Overview

The construction of trifluoromethylpyridines is dominated by three distinct strategic approaches, each defined by its core intermediate and the stage at which the crucial C-CF₃ bond is formed.

-

Halogen Exchange (Halex) Reaction: This industrial workhorse method involves the fluorination of a (trichloromethyl)pyridine intermediate. It is a robust, albeit often harsh, method for late-stage trifluoromethyl group installation.

-

Pyridine Ring Construction (Cyclocondensation): This "bottom-up" approach builds the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This strategy offers excellent control over regiochemistry.

-

Direct C-H or C-X Trifluoromethylation: This modern approach involves the direct introduction of a CF₃ group onto a pre-formed, functionalized pyridine ring, offering high precision for late-stage functionalization.

Part 1: The Workhorse - Halogen Exchange from (Trichloromethyl)pyridine Intermediates

This strategy is arguably the most common on an industrial scale, particularly for producing key agrochemical precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine.[5][6] The core of this method relies on the synthesis and subsequent fluorination of a chlorinated picoline derivative.

The Key Intermediate: (Trichloromethyl)pyridines

The pivotal intermediates for this route are chlorinated (trichloromethyl)pyridines, such as 2,3-dichloro-5-(trichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine .[7] These compounds are typically synthesized from picoline precursors (e.g., 3-picoline) through a sequence of ring and side-chain chlorination reactions.[8] The trichloromethyl group serves as a masked form of the trifluoromethyl group, awaiting activation by a fluoride source.

Mechanism & Causality of Experimental Choices

The conversion of the -CCl₃ group to a -CF₃ group is a nucleophilic substitution reaction, specifically a Halogen Exchange or "Halex" reaction.[9][10]

-

Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is the most common and cost-effective fluorine source.[7] A stoichiometric excess (at least 3 molar equivalents per -CCl₃ group) is required to drive the reaction to completion.[7]

-

Catalysis: The reaction is typically catalyzed by a Lewis acidic metal halide, such as iron(III) chloride (FeCl₃) or iron(III) fluoride (FeF₃).[7][11] The catalyst assists in polarizing the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack by the fluoride ion.

-

Reaction Conditions (Pressure & Temperature): The process is conducted under superatmospheric pressure (ranging from 5 to 1,200 psig) and at high temperatures (150°C - 250°C).[7]

-

Causality: These conditions are not arbitrary. The high pressure is essential to keep the low-boiling anhydrous HF (b.p. 19.5°C) in the liquid phase, ensuring a high concentration of the reagent and facilitating the reaction.[7] The high temperature provides the necessary activation energy to overcome the significant energy barrier of breaking the strong C-Cl bonds.[2]

-

Workflow: Halogen Exchange Synthesis

Caption: Generalized workflow for TFMP via cyclocondensation.

Detailed Experimental Protocol: Synthesis of a Dihydropyridine Intermediate

Based on a general procedure for reacting TFBO. [12]

-

Reactant Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the arylidenemalononitrile (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (NEt₃, ~0.1 eq), to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may yield a mixture of dihydropyran and piperidine derivatives.

-

Isolation: Upon completion, the solvent is typically removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired piperidine intermediate.

-

Aromatization (Next Step): The isolated intermediate (e.g., a piperidine or dihydropyridine derivative) is then subjected to a separate oxidation/dehydration step (e.g., refluxing with a base or using an oxidant) to form the final aromatic trifluoromethylpyridine. [12]

Part 3: The Precision Tool - Direct Trifluoromethylation of Pyridine Intermediates

This modern strategy allows for the late-stage introduction of a CF₃ group onto an already assembled pyridine ring. This is exceptionally valuable in drug discovery for rapid analogue synthesis. The key intermediates are functionalized pyridines that are primed for C-CF₃ bond formation.

Key Intermediates: Functionalized Pyridines

-

Aminopyridines: These are precursors for the Sandmeyer-type trifluoromethylation, which proceeds via a diazonium salt intermediate. [13][14][15]* Iodo- and Bromopyridines: These are ideal substrates for copper-mediated cross-coupling reactions. Iodopyridines are generally more reactive than bromopyridines. [3]

A. Sandmeyer Trifluoromethylation

Mechanism & Causality: This classic reaction has been adapted for trifluoromethylation. [15]

-

Diazotization: The aminopyridine is treated with a nitrite source (e.g., tert-butyl nitrite or sodium nitrite) under acidic conditions to form a pyridyldiazonium salt.

-

Causality: This step must be performed at low temperatures (0-5°C) because diazonium salts are notoriously unstable and can decompose prematurely. [13]2. Trifluoromethylation: The diazonium salt is then reacted with a CF₃ source (e.g., TMSCF₃, the Ruppert-Prakash reagent) in the presence of a copper(I) catalyst. [13]The reaction is believed to proceed through a single electron transfer (SET) mechanism, generating a pyridyl radical which then couples with a copper-bound CF₃ species. [16] Detailed Experimental Protocol: One-Pot Sandmeyer Trifluoromethylation [13]

-

-

Reactor Setup: To a dry flask under an inert atmosphere (e.g., nitrogen), add the aminopyridine (1.0 eq), CuI (1.5 eq), and an anhydrous solvent (e.g., acetonitrile).

-

Reagent Addition: Add TMSCF₃ (2.0 eq) followed by tert-butyl nitrite (2.0 eq) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Carefully quench the reaction with aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.

B. Copper-Mediated Cross-Coupling

Mechanism & Causality: This method is highly effective for trifluoromethylating halopyridines, particularly iodopyridines. [1][17]

-

The "CuCF₃" Intermediate: The active trifluoromethylating species is often described as "CuCF₃". This is not an isolated reagent but is generated in situ from the reaction of a copper(I) salt (e.g., CuI) with a CF₃ source. [3]The CF₃ source can be an electrophilic reagent (like an S-trifluoromethyl sulfonium salt, i.e., Umemoto's reagent) reduced by copper metal, or a nucleophilic source like TMSCF₃. [1][3]* Reaction Pathway: The reaction is proposed to involve a SET mechanism where the CF₃ source is reduced by copper to generate the CuCF₃ intermediate. [1]This intermediate then reacts with the iodopyridine, likely via an oxidative addition/reductive elimination cycle or a radical pathway, to afford the trifluoromethylated product.

Workflows: Direct Trifluoromethylation

Caption: Comparative workflows for direct trifluoromethylation.

Detailed Experimental Protocol: Copper-Mediated Trifluoromethylation [1]

-

Reactor Setup: In a sealable reaction tube, combine the iodopyridine (1.0 eq), an electrophilic CF₃ source such as (S)-(trifluoromethyl)diphenylsulfonium triflate (2.0 eq), and copper powder (3.0 eq).

-

Solvent Addition: Add an anhydrous solvent, such as DMF or NMP.

-

Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature (e.g., 60-100°C) with vigorous stirring for several hours until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Comparative Data Summary

The choice of synthetic route depends heavily on factors like substrate availability, required scale, and tolerance for harsh conditions. The following table provides a representative comparison.

| Synthetic Strategy | Key Intermediate(s) | Typical Conditions | Representative Yield | Key Advantages & Causality |

| Halogen Exchange | (Trichloromethyl)pyridines | Anhydrous HF, FeCl₃ catalyst, 150-250°C, high pressure | 65-98% [7][18] | Scalability: Ideal for bulk manufacturing due to cheap reagents (HF, Cl₂). Rationale: High T/P ensures liquid phase and rapid reaction. |

| Cyclocondensation | CF₃-β-ketoesters (e.g., TFBO) | Base or acid catalysis, often one-pot with multiple components | 40-85% [5][6] | Regiocontrol: CF₃ position is pre-defined. Rationale: Building the ring from fluorinated blocks avoids harsh fluorination steps. |

| Sandmeyer Reaction | Aminopyridines | Cu(I) catalyst, tBuONO, TMSCF₃, 0°C to RT | 50-90% [13][14] | Late-Stage Functionalization: Excellent for medicinal chemistry. Rationale: Mild conditions tolerate many functional groups. |

| Cu-Mediated Coupling | Iodopyridines | Cu powder or salt, CF₃ source (Umemoto/Togni), 60-100°C | 70-95% [1][17] | High Yield & Substrate Scope: Very effective for diverse halopyridines. Rationale: In-situ "CuCF₃" is a potent and selective reagent. |

Conclusion

The synthesis of trifluoromethylpyridines is a mature yet evolving field, with robust industrial methods and precise modern techniques coexisting to serve different scientific needs.

-

The Halogen Exchange route, built upon the foundational (trichloromethyl)pyridine intermediates , remains the method of choice for large-scale production where cost and throughput are paramount. Its reliance on high pressure and temperature is a direct consequence of the thermodynamics and kinetics of C-Cl to C-F exchange.

-

Cyclocondensation strategies, using fluorinated acyclic building blocks , offer unparalleled control of isomerism, making them invaluable for constructing complex, specifically substituted targets from the ground up.

-

Direct Trifluoromethylation of aminopyridine and iodopyridine intermediates represents the state-of-the-art for precision and late-stage functionalization, providing chemists with powerful tools to rapidly explore chemical space in drug and materials discovery.

A thorough understanding of these key intermediates and the rationale behind the reaction conditions that govern their transformation is essential for any researcher aiming to harness the power of the trifluoromethylpyridine scaffold.

References

- Iminium Press. (2011, January 18). Copper-Mediated Trifluoromethylation of Heteroaromatic Compounds by Trifluoromethyl Sulfonium Salts.

- BTC. (2024, June 25). What are the catalysts used in the synthesis of Pyridine Series compounds?

- Oda, H., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Oda, H., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

- Beilstein Journals. (2018, January 17). Progress in copper-catalyzed trifluoromethylation.

- ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.

- National Institutes of Health. (n.d.). Mechanistic Insights of Copper Catalyzed Trifluoromethyl Aziridine Opening: Regioselective and Stereospecific Aryl Grignard Addition.

- ResearchGate. (n.d.). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.

- National Institutes of Health. (2020, October 16). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives.

- Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation.

- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

- Beilstein Journals. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

- ResearchGate. (n.d.). Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent.

- SciSpace. (2021, May 20). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingred.

- ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines.

- ACS Publications. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.

- ACS Publications. (2023, June 28). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.

- WordPress. (n.d.). Metal-catalysed Pyridine Ring Synthesis.

- Google Patents. (n.d.). US6198011B1 - Solvents for use in fluorination reactions.

- ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.

- ResearchGate. (n.d.). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.

- CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents.

- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Wikipedia. (n.d.). Halex process.

- European Patent Office. (n.d.). Catalyst recycle in liquid phase halogen exchange reaction.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. WordPress.

- PubMed. (n.d.). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system.

- MDPI. (n.d.). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine.

- National Institutes of Health. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation.

- ChemistryViews. (2022, November 8). Selective Trifluoromethylation of Pyridines.

- ResearchGate. (n.d.). The Fascinating Construction of Pyridine Ring Systems by Transition Metal Catalyzed [2 + 2 + 2] Cycloaddition Reactions.

- ResearchGate. (n.d.). Sandmeyer Trifluoromethylation | Request PDF.

- Wiley Online Library. (2014, February 3). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3).

- gChem Global. (n.d.). Halex Reaction.

- gChem Global. (n.d.). Halex Comparative Reaction.

- Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine | PDF.

- National Institutes of Health. (2021, January 25). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.

- ResearchGate. (n.d.). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3.

- ResearchGate. (n.d.). ChemInform Abstract: Selective Fluorination of Substituted Trichloromethyl Benzenes by HF in Liquid Phase: Preparation of Fluorinated Building Blocks. | Request PDF.

- Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. Halex process - Wikipedia [en.wikipedia.org]

- 10. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 11. data.epo.org [data.epo.org]

- 12. researchgate.net [researchgate.net]

- 13. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 17. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. alfa-chemical.com [alfa-chemical.com]

reactivity of the aldehyde group in 2-Chloro-5-(trifluoromethyl)nicotinaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Chloro-5-(trifluoromethyl)nicotinaldehyde

Introduction: A Versatile Heterocyclic Building Block

This compound is a key heterocyclic intermediate of significant interest in the agrochemical and pharmaceutical industries.[1] Its utility as a versatile building block is derived from a pyridine ring substituted with three distinct functional groups: a reactive aldehyde, a chlorine atom amenable to nucleophilic substitution, and an electron-withdrawing trifluoromethyl group. This guide provides a detailed exploration of the chemical reactivity of the aldehyde moiety, offering field-proven insights and methodologies for its transformation.

The chemical behavior of the aldehyde group is profoundly influenced by the electronic landscape of the pyridine ring. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group through both inductive and resonance effects.[2] Similarly, the chlorine atom and the ring nitrogen atom withdraw electron density. This cumulative effect renders the pyridine ring highly electron-deficient. Consequently, the carbonyl carbon of the aldehyde group becomes significantly more electrophilic and thus more susceptible to nucleophilic attack compared to aldehydes on less electron-poor aromatic systems.[3] This heightened reactivity is a central theme in the synthetic applications of this molecule.

Nucleophilic Addition Reactions: Gateway to Functional Diversity

The primary mode of reactivity for the aldehyde group is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon.[4][5] This reaction breaks the carbon-oxygen π-bond, leading to a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol.[5] The electron-deficient nature of the 2-chloro-5-(trifluoromethyl)pyridine ring accelerates this initial attack.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloro-5-(trifluoromethyl)nicotinaldehyde

Foreword: A Molecule of Tuned Reactivity

In the landscape of modern synthetic chemistry, the strategic placement of functional groups on a heterocyclic scaffold is paramount for creating versatile intermediates. 2-Chloro-5-(trifluoromethyl)nicotinaldehyde stands as a prime example of such molecular engineering. It is a pharmacologically relevant heterocycle, essential for the development of enzyme modulators and other bioactive compounds.[1] This guide provides an in-depth analysis of the molecule's electronic architecture, delineating its key electrophilic and nucleophilic centers. The insights herein are intended to empower researchers, scientists, and drug development professionals to leverage its unique reactivity in the rational design of novel chemical entities.

Molecular Architecture and Electronic Landscape

The reactivity of this compound (C₇H₃ClF₃NO, MW: 209.55 g/mol ) is dictated by the interplay of its constituent functional groups on the pyridine core.[2] The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is profoundly amplified by three powerful electron-withdrawing groups (EWGs): the aldehyde (-CHO), the trifluoromethyl (-CF₃), and the chloro (-Cl) substituents.

-

Aldehyde Group (-CHO): Exerts a strong electron-withdrawing effect through both induction and resonance, significantly decreasing electron density at the ortho and para positions of the ring.

-

Trifluoromethyl Group (-CF₃): One of the most potent inductive electron-withdrawing groups, it substantially lowers the pKa of the pyridine nitrogen and deactivates the entire ring system.

-

Chloro Group (-Cl): While capable of weak resonance donation, its inductive electron-withdrawing effect dominates, further contributing to the electron-poor nature of the scaffold.

This confluence of electronic effects renders the pyridine ring exceptionally electron-deficient and pre-disposes the molecule to specific, predictable reaction pathways.

Caption: Molecular structure and dominant electronic effects.

Mapping the Reactive Sites: A Dichotomy of Reactivity

The pronounced electronic polarization within this compound creates distinct and highly reactive electrophilic and nucleophilic centers.

Electrophilic Hotspots: Targets for Nucleophilic Attack

The molecule presents several sites susceptible to attack by nucleophiles. The reactivity hierarchy is determined by the degree of positive charge and steric accessibility.

-

Carbonyl Carbon (C=O): This is the preeminent electrophilic site. The large difference in electronegativity between carbon and oxygen creates a strong dipole, making the carbonyl carbon highly electron-deficient and an ideal target for a wide range of nucleophiles (e.g., organometallics, amines, hydrides).

-

C2 Carbon (bearing -Cl): This position is highly activated for Nucleophilic Aromatic Substitution (SₙAr). The convergence of electron-withdrawing effects from the ring nitrogen and the -CHO and -CF₃ groups powerfully stabilizes the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the substitution.

-

C4 and C6 Carbons: These positions are also electrophilic due to resonance delocalization of electron density towards the aldehyde and the ring nitrogen. They are susceptible to attack by exceptionally strong nucleophiles, although this is less common than attack at the C2 position or the carbonyl carbon.

| Site | Position | Activating Factors | Common Reactions |

| Carbonyl Carbon | exocyclic | C=O bond polarization | Aldol, Grignard, Wittig, Reductive Amination |

| C2 Carbon | ring | -I/-M from N, CHO, CF₃; Good leaving group (Cl⁻) | Nucleophilic Aromatic Substitution (SₙAr) |

| C4/C6 Carbons | ring | -I/-M from N, CHO | Addition by very strong nucleophiles |

Table 1: Summary of Primary Electrophilic Sites.

Caption: Key electrophilic (red/yellow) and nucleophilic (blue) centers.

Nucleophilic Centers: Sites of Protonation and Alkylation

Despite its overall electron-deficient character, the molecule possesses two key nucleophilic sites.

-

Pyridine Nitrogen (N1): The lone pair of electrons on the sp²-hybridized nitrogen atom is the most significant nucleophilic and basic site. It can be readily protonated by acids or attacked by strong electrophiles like alkyl halides. However, its basicity is significantly reduced by the attached electron-withdrawing groups.

-

Carbonyl Oxygen: The lone pairs on the aldehyde oxygen atom impart nucleophilic character. In the presence of protic or Lewis acids, this oxygen can be protonated or coordinated, which serves to further activate the carbonyl carbon toward nucleophilic attack.

Field-Proven Methodologies for Reactivity Probing

The theoretical analysis of reactive sites must be validated through robust experimental protocols. The following methodologies provide self-validating systems for confirming the predicted electrophilicity.

Protocol 1: Validation of C2 Electrophilicity via SₙAr

This protocol confirms the high susceptibility of the C2 position to nucleophilic substitution, a cornerstone reaction for derivatives of this scaffold.

Objective: To displace the C2-chloro substituent with a methoxy group.

Methodology:

-

Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol (MeOH).

-

Reagent Addition: Add sodium methoxide (1.2 eq., either as a solid or a 30% solution in MeOH) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material and the appearance of a new, more polar product spot.

-

Workup & Isolation: Upon completion, cool the reaction to room temperature and neutralize with 1M HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Characterization: Purify the crude product by column chromatography. Confirm the structure of the resulting 2-methoxy-5-(trifluoromethyl)nicotinaldehyde using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the C-Cl bond and the appearance of an O-CH₃ signal (~3.9-4.1 ppm in ¹H NMR) validates the substitution.

Caption: Experimental workflow for SₙAr validation.

Protocol 2: Computational Analysis via DFT

To complement experimental work, computational modeling provides quantitative insights into the electronic structure. Density Functional Theory (DFT) is a powerful tool for this purpose.[3][4]

Objective: To calculate the Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) charges to visualize and quantify reactive sites.

Methodology:

-

Structure Optimization: Perform a geometry optimization of this compound using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[3]

-

MEP Surface Calculation: Generate the MEP surface for the optimized structure. This map visually represents the electrostatic potential, with red regions (negative potential) indicating nucleophilic sites (e.g., N, O) and blue regions (positive potential) indicating electrophilic sites (e.g., carbonyl C, H atoms).

-

NBO Analysis: Perform an NBO analysis to calculate the partial atomic charges. This provides a quantitative measure of the electron density at each atom.

-

Data Interpretation: Correlate the computational data with experimental observations. The most positive charges should correspond to the most electrophilic sites identified experimentally.

| Atom | Position | Calculated NBO Charge (a.u.) * | Predicted Reactivity |

| C (aldehyde) | C7 | +0.75 | Highly Electrophilic |

| C (Cl-bearing) | C2 | +0.45 | Electrophilic (SₙAr) |

| O (aldehyde) | O1 | -0.60 | Nucleophilic |

| N (pyridine) | N1 | -0.55 | Nucleophilic |

Table 2: Representative Quantitative Data from NBO Analysis. (Values are illustrative examples based on similar structures and serve to demonstrate expected trends.)

Conclusion: A Versatile Synthon for Targeted Design

The electronic architecture of this compound is deliberately polarized to create a hierarchy of well-defined reactive centers. The carbonyl carbon stands out as the primary electrophilic site for constructing complex side chains, while the C2 position offers a reliable handle for nucleophilic aromatic substitution to modify the core scaffold. The pyridine nitrogen and carbonyl oxygen provide nucleophilic sites for catalysis or further functionalization. By understanding and exploiting this intricate electronic interplay, researchers can strategically employ this molecule as a powerful building block in the synthesis of advanced materials, agrochemicals, and next-generation pharmaceuticals.

References

- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. [Link]

- Jesudoss, C. R., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1249, 131591. [Link]

- MDPI. Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. MDPI Journals. [Link]

- YouTube.

Sources

A Senior Application Scientist's Guide to Sourcing and Quality Control of 2-Chloro-5-(trifluoromethyl)nicotinaldehyde for Advanced Research and Development

Abstract

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape and critical quality control considerations for 2-Chloro-5-(trifluoromethyl)nicotinaldehyde (CAS No. 934279-60-4). As a key building block in the synthesis of novel pharmaceuticals and agrochemicals, the purity and consistency of this reagent are paramount. This guide offers a curated list of commercial suppliers, a detailed protocol for incoming material quality control, and an exploration of potential process-related impurities to empower researchers in making informed procurement and handling decisions.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized pyridine derivative that has garnered significant interest in medicinal chemistry and materials science. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the reactive aldehyde and chloro- functionalities make it a versatile intermediate for the synthesis of complex molecular architectures. Its applications span the development of novel kinase inhibitors, agrochemical fungicides, and other specialized organic molecules.[1][2]

The successful outcome of multi-step synthetic campaigns often hinges on the quality of the starting materials. For a key building block like this compound, seemingly minor impurities can lead to significant downstream complications, including reduced yields, difficult purification, and the introduction of unwanted side products. Therefore, a thorough understanding of the commercial supplier landscape and robust in-house quality control (QC) are not merely procedural formalities but essential components of a successful research and development program.

The Commercial Supplier Landscape

A number of chemical suppliers offer this compound, typically with purities advertised at 95% or higher. When selecting a supplier, it is crucial to look beyond the listed purity and consider factors such as the availability of analytical data (e.g., Certificate of Analysis with NMR and HPLC data), batch-to-batch consistency, and the supplier's capacity for bulk and custom synthesis.

Below is a comparative table of prominent commercial suppliers. Please note that stock levels and pricing are subject to change and should be verified directly with the supplier.

| Supplier/Distributor | Advertised Purity | CAS Number | Notes |

| ChemScene | ≥95% | 934279-60-4 | Offers custom synthesis and commercial production services.[3] |

| ChemShuttle | 95% | 934279-60-4 | Provides the option to download MSDS and COA/Spectra from their website.[1] |

| Sigma-Aldrich (Fluorochem) | 95% | 934279-60-4 | Distributed as a preferred partner product from Fluorochem. |

| CymitQuimica (Apollo Scientific) | 97% | 934279-60-4 | Distributes products from Apollo Scientific. |

Understanding Potential Impurities: A Synthesis-Based Approach

A comprehensive understanding of the potential synthetic routes to this compound is invaluable for predicting potential impurities. The synthesis of trifluoromethylpyridines often involves harsh reaction conditions, which can lead to the formation of byproducts.[2] Common synthetic strategies include:

-

Halogen Exchange: This is a prevalent method for introducing the trifluoromethyl group, often starting from a trichloromethyl-substituted pyridine and using a fluorinating agent like hydrogen fluoride (HF) under high temperature and pressure.

-

Oxidation of a Precursor: The aldehyde functionality can be introduced by the oxidation of the corresponding alcohol, 2-Chloro-5-(trifluoromethyl)nicotinyl alcohol.

-

Reduction of a Carboxylic Acid Derivative: The aldehyde can also be formed via the controlled reduction of a nicotinic acid or its ester.

Based on these synthetic pathways, potential impurities to be aware of include:

-

Starting Materials: Unreacted 2-Chloro-5-(trichloromethyl)pyridine or 2-Chloro-5-(trifluoromethyl)nicotinic acid could be present.

-

Over- or Under-oxidized/Reduced Species: The corresponding alcohol or carboxylic acid may be present if the oxidation/reduction step is incomplete or proceeds too far.

-

Isomeric Impurities: Depending on the starting materials and reaction conditions, isomers such as 2-Chloro-3-(trifluoromethyl)pyridine derivatives could be formed.

-

Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., ethyl acetate, dichloromethane) and residual reagents should be monitored.

A Framework for Incoming Material Quality Control

A robust QC protocol is essential to verify the identity, purity, and consistency of each batch of this compound. The following is a recommended workflow and a set of analytical techniques that can be employed.

Supplier and Incoming Material QC Workflow

Caption: A logical workflow for supplier selection and incoming quality control of this compound.

Recommended Analytical QC Protocols

The following protocols are provided as a guide and should be validated in your laboratory according to ICH guidelines for analytical procedure validation.[4][5][6][7]

4.2.1. Identity Verification: ¹H and ¹⁹F NMR Spectroscopy

-

Objective: To confirm the chemical structure of the material.

-

Protocol:

-

Prepare a sample by dissolving approximately 10-20 mg of the material in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum. The expected signals for the aromatic protons should be in the downfield region (typically 7.5-9.0 ppm), and the aldehyde proton should appear as a singlet at a characteristic downfield shift (around 10 ppm).

-

Acquire a ¹⁹F NMR spectrum. A singlet corresponding to the CF₃ group is expected. The chemical shift will depend on the reference standard used.

-

-

Expert Insight: The chemical shifts of the pyridine ring protons are influenced by the substitution pattern. For this compound, two distinct aromatic proton signals are expected. The presence of any unexpected signals could indicate impurities. While a definitive ¹H NMR spectrum for this specific compound is not widely published, data for the related 2-Chloro-5-(trifluoromethyl)pyridine can provide a useful reference for the aromatic region.[8]

4.2.2. Purity Assessment: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the material and quantify any impurities.

-

Protocol (Illustrative Reverse-Phase Method):

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this type of analysis.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm) is appropriate.

-

Sample Preparation: Prepare a stock solution of the material in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area percent of the main peak.

-

-

Expert Insight: This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[4][5][6][7] The retention time will be influenced by the exact mobile phase composition and gradient. It is crucial to also inject a blank (solvent) to identify any system-related peaks.

4.2.3. Residual Solvent Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify any residual solvents from the manufacturing process.

-

Protocol:

-

Prepare a sample by dissolving a known amount of the material in a high-purity solvent that does not interfere with the analysis.

-

Use a standard GC-MS method with a suitable column (e.g., a polar capillary column) and temperature program to separate and identify volatile organic compounds.

-

Quantify any detected solvents against a calibrated standard.

-

-

Expert Insight: Common solvents to screen for include those used in the synthesis and purification, such as toluene, ethyl acetate, dichloromethane, and hexanes.

Conclusion

The procurement of high-quality this compound is a critical first step in many advanced research and development projects. By carefully selecting suppliers who provide comprehensive analytical data and by implementing a robust in-house QC protocol, researchers can mitigate the risks associated with reagent impurity and ensure the reliability and reproducibility of their experimental results. This guide provides a framework for making informed decisions and establishing best practices for the quality assessment of this important chemical building block.

References

- Hequan Pharmaceutical Co., Ltd., Shanghai. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. PubChem. [Link]

- Stephenson, G. R. (1962). Process for the production of pyridine aldehydes.